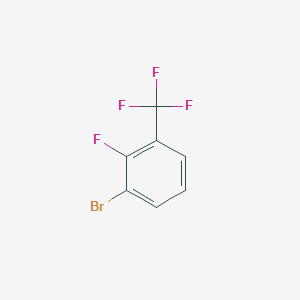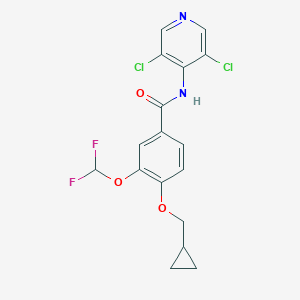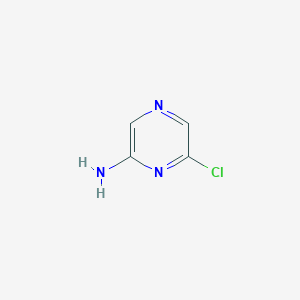![molecular formula C34H58O3SSi B134936 [(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane CAS No. 251445-16-6](/img/structure/B134936.png)
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane is a complex chemical compound that combines the structural elements of Vitamin D2 with a tert-butyldimethylsilyl group and a sulfur dioxide adduct
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct involves multiple steps, starting with the preparation of Vitamin D2. The tert-butyldimethylsilyl group is introduced through a silylation reaction, typically using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The sulfur dioxide adduct is formed by reacting the silylated Vitamin D2 with sulfur dioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation and sulfonation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process would also include purification steps such as chromatography to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur dioxide adduct back to the parent silylated Vitamin D2.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the silyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Silylated Vitamin D2.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
Chemistry
In chemistry, (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct is used as a precursor for synthesizing other complex molecules. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of Vitamin D2 derivatives on cellular processes. Its modified structure may offer insights into the metabolism and function of Vitamin D2 in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the sulfur dioxide adduct may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct exerts its effects is not fully understood. it is believed that the compound interacts with molecular targets similar to those of Vitamin D2, potentially involving pathways related to calcium homeostasis and immune function. The presence of the tert-butyldimethylsilyl group and sulfur dioxide adduct may alter its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-tert-Butyldimethylsilyl Vitamin D3 SO2 Adduct: Similar structure but with Vitamin D3 instead of Vitamin D2.
tert-Butyldimethylsilyl Vitamin D2: Lacks the sulfur dioxide adduct.
Vitamin D2 Sulfate: Contains a sulfate group instead of the silyl and sulfur dioxide groups.
Uniqueness
(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct is unique due to the combination of the tert-butyldimethylsilyl group and sulfur dioxide adduct
Properties
IUPAC Name |
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+/t24-,25+,28-,30+,31-,32?,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKXFGJQNACAU-NYGAKBRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454869 |
Source


|
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251445-16-6 |
Source


|
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














